Procyanidin A1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

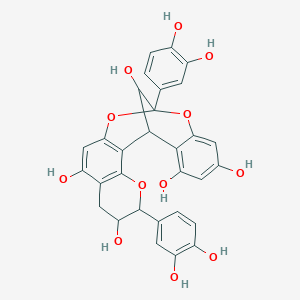

Procyanidin A1 is a type of proanthocyanidin dimer, specifically an epicatechin-(2β→7,4β→8)-catechin dimer. It is found in various natural sources such as Rhododendron spiciferum, peanut skins, and Ecdysanthera utilis . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized from procyanidin B1 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . This method involves the abstraction of a hydrogen atom from the catechin unit, leading to the formation of the A-type linkage.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as peanut skins. The extraction process may include solvent extraction followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include 1,1-diphenyl-2-picrylhydrazyl radicals.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as acetone for acetone conjugates.

Major Products Formed: The major products formed from these reactions include various procyanidin derivatives with modified structures and potentially enhanced biological activities .

Scientific Research Applications

Procyanidin A1 has a wide range of scientific research applications, including:

Mechanism of Action

Procyanidin A1 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the nuclear factor kappa B pathway and mitogen-activated protein kinase pathways.

Cellular Protection: this compound protects cells from damage by maintaining mitochondrial membrane potential and reducing reactive oxygen species production.

Comparison with Similar Compounds

Procyanidin B1: A B-type proanthocyanidin dimer that can be converted into procyanidin A1 through radical oxidation.

Procyanidin A2: Another A-type proanthocyanidin dimer with similar biological activities but different structural linkages.

Catechin and Epicatechin: Monomeric units that form the building blocks of procyanidins.

Uniqueness of this compound: this compound is unique due to its specific A-type linkage, which imparts distinct biological activities compared to B-type proanthocyanidins. Its ability to undergo various chemical modifications and form derivatives with enhanced properties makes it a valuable compound for scientific research and industrial applications .

Biological Activity

Procyanidin A1 (PCA1), a type of proanthocyanidin, is a flavonoid compound that exhibits a range of biological activities, particularly in the context of inflammation and oxidative stress. This article explores the pharmacological properties of PCA1, focusing on its anti-inflammatory effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Sources

This compound is characterized by its structure as a dimer of epicatechin and catechin, specifically linked via a 4β→8 bond. It is commonly found in various plant sources, including grape seeds, cocoa, and certain fruits such as apples and berries. Its molecular formula is C30H26O12, with a CAS number of 103883-03-0.

Anti-Inflammatory Effects

PCA1 has been shown to significantly reduce inflammation in various experimental models. A study demonstrated that PCA1 attenuates the production of pro-inflammatory cytokines such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS) . The mechanism involves:

- Inhibition of NF-κB Pathway : PCA1 blocks the degradation of IκB-α, preventing the nuclear translocation of p65, which is crucial for the expression of inflammatory genes.

- MAPK Pathway Modulation : It inhibits the phosphorylation of key MAPK proteins such as JNK1/2 and p38, further reducing inflammatory signaling.

- Nrf2/HO-1 Activation : PCA1 promotes the expression of heme oxygenase-1 (HO-1) while reducing Keap1 levels, facilitating Nrf2 translocation to the nucleus, which enhances antioxidant responses .

Antioxidant Activity

PCA1 exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Research indicates that PCA1 can inhibit lipid peroxidation and enhance antioxidant enzyme activities, contributing to cellular protection against oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the biological activities of PCA1:

Therapeutic Applications

Given its biological activities, PCA1 holds promise for various therapeutic applications:

- Inflammatory Diseases : Due to its ability to modulate inflammatory pathways, PCA1 may be beneficial in treating conditions like arthritis and other chronic inflammatory disorders.

- Cancer Therapy : The compound's anti-inflammatory and antioxidant properties suggest potential roles in cancer prevention and therapy by mitigating oxidative stress and inflammation associated with tumor progression .

- Cardiovascular Health : PCA1 may contribute to cardiovascular health by improving endothelial function and reducing oxidative damage to blood vessels.

Properties

IUPAC Name |

5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWTSAADLNHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.